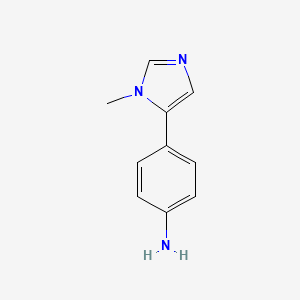

4-(1-Methyl-5-imidazolyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylimidazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCRMIZNTPKIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596368 | |

| Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89250-15-7 | |

| Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1-Methyl-5-imidazolyl)aniline chemical properties

An In-Depth Technical Guide to 4-(1-Methyl-5-imidazolyl)aniline

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document delineates its core chemical and physical properties, offers predicted spectroscopic data for characterization, and outlines a plausible, detailed synthetic pathway. Furthermore, it explores the molecule's reactivity, its strategic application as a pharmacophore and scaffold in modern drug design, and essential safety and handling protocols. This guide is structured to deliver not just data, but also the scientific rationale behind the compound's utility and experimental handling, reflecting field-proven insights for a technical audience.

Introduction and Strategic Importance

This compound (CAS No. 89250-15-7) is an aromatic amine featuring a disubstituted aniline core linked at the 4-position to the 5-position of a 1-methylimidazole ring.[1] This specific arrangement of pharmacophoric elements—a nucleophilic aniline amine, a planar aromatic system, and a hydrogen-bond accepting/donating imidazole ring—renders it a highly valuable intermediate in the synthesis of complex therapeutic agents.

The imidazole moiety is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs, where it often serves as a bioisostere for other functional groups or engages in critical binding interactions with biological targets like enzymes and receptors.[2][3] The aniline portion provides a versatile chemical handle for diversification, most commonly through amide bond formation, as exemplified in the synthesis of many kinase inhibitors.[4][5] Understanding the properties and reactivity of this specific isomer is therefore critical for its effective deployment in drug discovery pipelines.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific isomer is not widely published. The following properties are based on available supplier information and computational predictions, providing a reliable baseline for experimental work.

Core Chemical Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 89250-15-7 | [1] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.22 g/mol | Calculated |

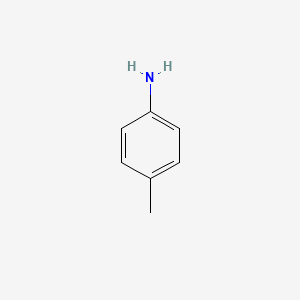

| Synonyms | 4-(1-methyl-1H-imidazol-5-yl)Benzenamine | [1] |

| Appearance | Predicted: Off-white to light brown solid | Inferred |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | Inferred from structure |

Predicted Spectroscopic Data for Structural Verification

The following spectral characteristics are predicted based on the compound's structure and serve as a guide for characterization.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.5-7.7 ppm (s, 1H, Imidazole C2-H)

-

δ 7.2-7.4 ppm (d, J≈8.5 Hz, 2H, Aromatic H ortho to imidazole)

-

δ 7.0-7.2 ppm (s, 1H, Imidazole C4-H)

-

δ 6.6-6.8 ppm (d, J≈8.5 Hz, 2H, Aromatic H ortho to -NH₂)

-

δ 5.0-5.5 ppm (s, 2H, -NH₂, broad, D₂O exchangeable)

-

δ 3.6-3.8 ppm (s, 3H, N-CH₃)

-

Rationale: The spectrum is expected to show distinct signals for the aniline and imidazole protons. The aniline protons will form an AA'BB' system (appearing as two doublets). The two imidazole protons and the N-methyl group will appear as sharp singlets. The amine protons will be a broad singlet that disappears upon addition of D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Expected signals: ~10 unique carbon signals.

-

Aromatic Carbons: ~148 ppm (C-NH₂), ~138 ppm (C-imidazole), ~128 ppm, ~115 ppm.

-

Imidazole Carbons: ~137 ppm, ~129 ppm, ~125 ppm.

-

Methyl Carbon: ~33 ppm (N-CH₃).

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 173.10

-

Rationale: The primary peak observed under electron ionization would correspond to the molecular weight of the compound.

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

3450-3300 cm⁻¹: N-H stretching (symmetric and asymmetric) of the primary amine.[6]

-

3100-3000 cm⁻¹: Aromatic and Heterocyclic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

1620-1580 cm⁻¹: C=C and C=N stretching of the aromatic and imidazole rings.

-

1520 cm⁻¹: N-H bending.

-

Synthesis and Chemical Reactivity

While specific documented syntheses for this compound are scarce, a robust and logical pathway can be designed using well-established cross-coupling methodologies.

Proposed Synthetic Workflow: Suzuki Coupling

The Suzuki coupling reaction is a powerful method for constructing C-C bonds between aryl halides and arylboronic acids. This approach offers high yields, tolerance of various functional groups, and is a staple in pharmaceutical synthesis.

Caption: Proposed Suzuki coupling workflow for synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system; successful synthesis relies on the careful exclusion of oxygen and moisture, which can deactivate the palladium catalyst.

-

Reactor Setup: To a 3-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 5-bromo-1-methylimidazole (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.1 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degassing: Bubble nitrogen gas through the stirred mixture for 20-30 minutes to ensure an inert atmosphere.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), under a positive flow of nitrogen.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the pure this compound.

Core Reactivity

The compound's reactivity is dominated by its two primary functional groups.

-

Aniline Moiety: The primary amine (-NH₂) is nucleophilic and readily undergoes acylation with acid chlorides or anhydrides to form amides, a cornerstone reaction in linking this fragment to other parts of a drug molecule. It can also be diazotized or participate in reductive amination.

-

Imidazole Ring: The imidazole ring is aromatic and generally stable. The N-3 nitrogen is basic and can be protonated or act as a ligand for metal ions, a key interaction for many metalloenzyme inhibitors.

Application in Drug Design and Development

The strategic value of this compound lies in its use as a molecular scaffold that presents key binding features in a well-defined spatial orientation.

Caption: Role as a multi-functional drug scaffold.

-

Kinase Inhibition: Many Type-II kinase inhibitors utilize a substituted aniline moiety to form a critical hydrogen bond with the "gatekeeper" residue in the ATP-binding pocket. The imidazole portion can then extend into other regions of the active site to form additional hydrogen bonds or hydrophobic interactions, enhancing potency and selectivity. The structure is conceptually similar to fragments used in the synthesis of inhibitors like Nilotinib.[5][7]

-

GPCR Ligands: The aromatic and heterocyclic systems can engage in π-stacking and other non-covalent interactions within the transmembrane helices of G-protein coupled receptors.

-

Metalloenzyme Interactions: The imidazole nitrogen is an excellent zinc-binding group, making this scaffold relevant for designing inhibitors of zinc-containing enzymes such as carbonic anhydrases or matrix metalloproteinases.

Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related anilino-imidazoles can provide a baseline for safe handling.[8] Users must consult the SDS provided by their specific supplier before handling.

Hazard Identification (Anticipated)

-

Acute Toxicity: Likely harmful if swallowed or in contact with skin. Aniline derivatives can affect the blood (methemoglobinemia).

-

Irritation: Expected to cause skin and serious eye irritation.[8]

-

Respiratory: May cause respiratory irritation.[8]

-

Long-term: Handle as a compound with potential for unknown chronic effects.

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat. Change clothing immediately if contaminated.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up or in an area accessible only to qualified personnel.

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a strategically important molecular building block whose value is derived from the precise combination and orientation of its aniline and methyl-imidazole functionalities. Its predictable reactivity and utility as a scaffold for engaging with diverse biological targets make it a compound of high interest for medicinal chemists. By understanding its fundamental properties, synthetic routes, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this compound to advance the development of novel therapeutics.

References

- 1. parchem.com [parchem.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Page loading... [guidechem.com]

- 5. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. geneseo.edu [geneseo.edu]

4-(1-Methyl-5-imidazolyl)aniline CAS number 89250-15-7

An In-depth Technical Guide to 4-(1-Methyl-5-imidazolyl)aniline (CAS: 89250-15-7) for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, potential applications, and the critical experimental protocols necessary for its handling and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features.

Introduction: The Strategic Importance of the Imidazole-Aniline Scaffold

The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in designing enzyme inhibitors and receptor modulators.[1][3] When coupled with an aniline moiety, the resulting structure, as seen in this compound, presents a valuable pharmacophore. The aniline group provides a key synthetic handle for amide bond formation, diazotization, or cross-coupling reactions, enabling the construction of diverse and complex molecular libraries.

This compound, specifically, offers a fixed methylation on the imidazole ring, which prevents tautomerization and provides a consistent steric and electronic profile for molecular interactions. This makes it a desirable intermediate for creating targeted therapeutic agents, from kinase inhibitors to anti-parasitic drugs.[4][5]

Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. These parameters dictate solubility, reactivity, and appropriate analytical methods.

| Property | Value | Source(s) |

| CAS Number | 89250-15-7 | [6] |

| Molecular Formula | C₁₀H₁₁N₃ | [6] |

| Molecular Weight | 173.22 g/mol | [6] |

| IUPAC Name | 4-(1-methyl-1H-imidazol-5-yl)aniline | [6] |

| Synonyms | This compound, 4-(1-methyl-1H-imidazol-5-yl)Benzenamine | [6] |

| Appearance | Powder | [7] |

| Melting Point | 143-147 °C | [7] |

Synthesis and Characterization Workflow

While multiple routes to substituted imidazole-anilines exist, a common and reliable strategy involves a coupling reaction followed by reduction. The following protocol is a representative example based on established chemical principles for similar structures.[8][9]

Proposed Synthetic Pathway

The synthesis can be logically approached in two main stages: the construction of the nitro-imidazole precursor followed by the reduction of the nitro group to the target aniline. This approach is often preferred because the nitro group is a robust electron-withdrawing group that can facilitate certain reactions, and its reduction to an amine is typically high-yielding and clean.

References

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. 4-(1H-咪唑-1-基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. ijrpc.com [ijrpc.com]

- 9. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-(1-Methyl-5-imidazolyl)aniline: Synthesis, Characterization, and Therapeutic Potential

This guide provides a detailed technical overview of 4-(1-Methyl-5-imidazolyl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and foundational chemical principles to offer a comprehensive resource for researchers, scientists, and professionals in the field. We will delve into its molecular structure, plausible synthetic routes, expected analytical characteristics, and the promising therapeutic applications suggested by its structural motifs.

Introduction: The Phenylimidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordination with metal ions in metalloenzymes make it a versatile component in designing bioactive molecules. When coupled with a phenyl group, as in the phenylimidazole core of our topic molecule, the resulting structure offers a rich platform for developing targeted therapies. Phenylimidazoles are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] The specific isomer, this compound, presents a unique substitution pattern that warrants detailed investigation for its potential as a novel therapeutic agent or a key building block in drug synthesis.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 89250-15-7) possesses the molecular formula C₁₀H₁₁N₃.[4] The molecule consists of a central imidazole ring, which is N-methylated at the 1-position. A phenyl group is attached to the C5 position of the imidazole ring, and this phenyl ring is substituted with an amino group at the para-position (C4).

| Property | Predicted Value/Information | Source |

| CAS Number | 89250-15-7 | [4] |

| Molecular Formula | C₁₀H₁₁N₃ | [4] |

| Molecular Weight | 185.22 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and chloroform | Inferred from similar compounds |

The presence of the aniline moiety provides a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The N-methylation of the imidazole ring prevents tautomerization and provides a fixed substitution pattern, which can be crucial for specific receptor-ligand interactions.

Proposed Synthesis and Mechanistic Insights

A likely synthetic pathway is a Suzuki coupling reaction between a halogenated 1-methylimidazole and an aminophenylboronic acid derivative. For instance, the reaction of 5-bromo-1-methylimidazole with 4-aminophenylboronic acid would be a logical approach.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1-methylimidazole (1.0 eq), 4-aminophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, for example, potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would render it inactive.

-

Degassed Solvents: Removes dissolved oxygen, which can also deactivate the catalyst.

-

Excess Boronic Acid: A slight excess of the boronic acid derivative is often used to drive the reaction to completion, compensating for any potential homocoupling or degradation.

-

Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Aniline Ring): Two doublets in the range of δ 6.5-7.5 ppm, corresponding to the AA'BB' spin system of the para-substituted benzene ring.

-

Imidazole Protons: Two singlets in the range of δ 7.0-8.0 ppm for the two protons on the imidazole ring.

-

N-Methyl Protons: A singlet around δ 3.5-4.0 ppm, integrating to three protons.

-

Amine Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, likely in the range of δ 3.5-5.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (Aniline Ring): Signals in the aromatic region (δ 110-150 ppm). The carbon bearing the amino group would be shielded (lower ppm), while the carbon attached to the imidazole ring would be deshielded (higher ppm).

-

Imidazole Carbons: Signals for the three imidazole carbons would be expected in the range of δ 115-140 ppm.

-

N-Methyl Carbon: A signal around δ 30-35 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretching (Aniline): Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹, typical for a primary amine.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ region.

-

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 185, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the methyl group and cleavage of the bond between the phenyl and imidazole rings.

Potential Applications in Drug Development

The structural features of this compound suggest its potential utility in several areas of drug discovery.

As a Kinase Inhibitor Scaffold:

Many kinase inhibitors feature a heterocyclic core that can interact with the hinge region of the kinase active site through hydrogen bonding. The imidazole ring, coupled with the strategically placed aniline group, makes this molecule an attractive starting point for the design of inhibitors for various protein kinases implicated in cancer and inflammatory diseases. The aniline moiety can be readily functionalized to introduce pharmacophores that target specific regions of the kinase active site, thereby enhancing potency and selectivity.

Caption: Schematic representation of the potential role of this compound as a kinase inhibitor scaffold.

In the Development of Antimicrobial Agents:

The imidazole nucleus is a well-established pharmacophore in antifungal and antibacterial agents. The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways. The unique substitution pattern of this compound could lead to novel interactions with microbial targets, potentially overcoming existing resistance mechanisms.

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable method for its preparation, and the predicted spectroscopic data provide a roadmap for its characterization. The true potential of this compound lies in its application as a versatile building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research, including its definitive synthesis, full characterization, and biological evaluation, is warranted to fully elucidate its therapeutic potential.

References

Synthesis of 4-(1-Methyl-5-imidazolyl)aniline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(1-Methyl-5-imidazolyl)aniline, a key building block in medicinal chemistry and drug development. We will explore two primary, field-proven synthetic routes: a convergent approach utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a linear strategy involving the construction of a nitrophenyl-imidazole intermediate followed by reduction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step. We will delve into the synthesis of key precursors, purification techniques, and characterization of the target molecule.

Introduction

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial component in many drug-receptor interactions. The specific substitution pattern of an aniline group on the imidazole ring, as seen in this compound, provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of kinase inhibitors and other therapeutic agents. This guide will provide a detailed and practical examination of the most effective methods for the synthesis of this important compound.

PART 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Convergent Suzuki-Miyaura Coupling Approach. This is arguably the more elegant and flexible route. It involves the palladium-catalyzed cross-coupling of a pre-functionalized 1-methyl-5-haloimidazole with a 4-aminophenylboronic acid derivative. The convergence of this pathway allows for the independent synthesis and purification of the two key fragments, often leading to higher overall yields and purity of the final product.

Pathway B: The Linear Nitro-Reduction Strategy. This pathway involves the initial coupling of a 1-methyl-5-haloimidazole with a 4-nitrophenylboronic acid. The resulting nitro-intermediate is then subjected to a reduction step to yield the desired aniline. While this is a robust and reliable method, it involves an additional synthetic step compared to the convergent approach.

This guide will detail both pathways, providing step-by-step protocols for each.

PART 2: Synthesis of Key Precursors

The successful synthesis of the target molecule is contingent upon the efficient preparation of key starting materials.

Synthesis of 1-Methyl-5-bromoimidazole

The synthesis of 1-methyl-5-bromoimidazole can be achieved through the N-methylation of a commercially available brominated imidazole or by direct bromination of 1-methylimidazole followed by separation of isomers. A common laboratory-scale synthesis involves the following steps:

-

Step 1: Bromination of Imidazole. Imidazole can be brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. This reaction can produce a mixture of brominated imidazoles.

-

Step 2: N-Methylation. The resulting brominated imidazole can then be N-methylated. A common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the imidazole nitrogen, followed by the addition of a methylating agent like methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄).[1]

-

Step 3: Isomer Separation. The N-methylation can result in a mixture of 1-methyl-4-bromoimidazole and 1-methyl-5-bromoimidazole. These isomers can be separated by column chromatography.

Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

4-Aminophenylboronic acid pinacol ester is a stable and easily handled precursor for the Suzuki-Miyaura coupling. A practical and scalable two-step procedure has been developed for its preparation.[2][3]

-

Step 1: Protection of the Aniline. The amino group of 4-bromoaniline is first protected to prevent side reactions. This can be achieved by reacting it with diphenyl ketone in the presence of a Lewis acid catalyst like boron trifluoride etherate to form an imine.[2]

-

Step 2: Metalation and Borylation. The protected 4-bromoaniline undergoes a metal-halogen exchange reaction. A lithium trialkylmagnesiate reagent is used for this purpose at low temperatures (-20 °C). The resulting organometallic species is then quenched with an electrophilic boron source, such as trimethyl borate, followed by the addition of pinacol to form the stable pinacol ester.[2]

-

Step 3: Deprotection. The protecting group is then removed under acidic conditions to yield the desired 4-aminophenylboronic acid pinacol ester.[2]

PART 3: Synthetic Pathways to this compound

Pathway A: The Convergent Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of biaryl compounds.[4] Its mild reaction conditions and tolerance of a wide range of functional groups make it an ideal choice for the synthesis of our target molecule.[5]

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-methyl-5-bromoimidazole (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 eq).[6]

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[6]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1 v/v).[6]

-

Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Ensures efficient oxidative addition and reductive elimination steps in the catalytic cycle.[4] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and facilitates the transmetalation step.[6] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous phase is crucial for dissolving the base and facilitating the reaction. |

| Temperature | 80 - 100 °C | Provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. |

Pathway B: The Linear Nitro-Reduction Strategy

This pathway involves the initial synthesis of 1-methyl-5-(4-nitrophenyl)-1H-imidazole, which is then reduced to the target aniline.

Caption: Linear synthesis of this compound via a nitro-reduction strategy.

Experimental Protocol: Synthesis of 1-Methyl-5-(4-nitrophenyl)imidazole

A procedure analogous to the synthesis of similar 5-aryl-1-methyl-4-nitroimidazoles can be employed.[8]

-

Reaction Setup: In a reaction vessel, combine 1-methyl-5-chloroimidazole (1.0 eq), 4-nitrophenylboronic acid (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (3 mol%), potassium carbonate (K₂CO₃) (2.5 eq), and tetrabutylammonium bromide (Bu₄NBr) (1.0 eq) in water.[8]

-

Reaction: Heat the mixture with stirring at 75-80 °C for 5-8 hours.[8]

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic extracts are dried and the solvent is removed. The crude product is then purified by chromatography.

Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

-

Catalytic Hydrogenation (Preferred Method):

-

Dissolve 1-methyl-5-(4-nitrophenyl)imidazole in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the product.

-

-

Alternative Reduction with SnCl₂:

-

Dissolve 1-methyl-5-(4-nitrophenyl)imidazole in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and heat the mixture to reflux.

-

After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the aniline.

-

PART 4: Characterization

The identity and purity of the synthesized this compound and its intermediates should be confirmed by standard analytical techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the imidazole ring protons, the methyl group protons, and the aromatic protons of the aniline ring. The integration of these signals should be consistent with the number of protons in each environment. |

| ¹³C NMR | Resonances for all the unique carbon atoms in the molecule, including the imidazole ring carbons, the methyl carbon, and the aniline ring carbons. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁N₃, MW: 173.22 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching, and C=C and C=N stretching of the aromatic and imidazole rings. |

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The convergent Suzuki-Miyaura coupling (Pathway A) offers flexibility and is often preferred for its efficiency in producing highly pure material. The linear nitro-reduction strategy (Pathway B) provides a reliable alternative. The choice of pathway will depend on the availability of starting materials, desired scale of synthesis, and the specific expertise of the research team. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the field of medicinal chemistry to confidently synthesize this valuable building block for the advancement of drug discovery programs.

References

- 1. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Potential of 4-(1-Methyl-5-imidazolyl)aniline: A Focus on Oncological Applications

Foreword: The Enduring Promise of the Imidazole Scaffold

The imidazole ring, an electron-rich, five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structure allows for a multitude of interactions with biological macromolecules through hydrogen bonding, coordination, and other forces, making it a "privileged scaffold" in drug design.[1][4] This versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the antifungal ketoconazole to the anticancer agent nilotinib.[1][3][5] The exploration of novel imidazole derivatives, therefore, continues to be a highly promising avenue for the discovery of new therapeutic agents to combat lethal human diseases.[1] This guide focuses on a specific, yet underexplored, member of this family: 4-(1-Methyl-5-imidazolyl)aniline . We will lay out a comprehensive, technically-grounded strategy to investigate its potential biological activity, with a primary focus on its application as an anticancer agent.

The Compound of Interest: this compound

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 89250-15-7

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.21 g/mol

The structure of this compound combines the biologically active imidazole core with an aniline moiety. The aniline group provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). The methyl group on the imidazole ring prevents tautomerization and provides a fixed point for molecular interactions. This specific arrangement, particularly the linkage of an aniline to an imidazole ring, is reminiscent of scaffolds found in potent kinase inhibitors, suggesting a promising starting point for our investigation.

The Central Hypothesis: A Potential Kinase Inhibitor for Cancer Therapy

The structural similarity of this compound to known kinase inhibitors, such as nilotinib which features a substituted aniline linked to an imidazole, forms the basis of our central hypothesis.[3][6][7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[8] We hypothesize that this compound may act as an inhibitor of one or more protein kinases involved in cancer cell proliferation and survival.

This guide outlines a tiered, logical workflow to systematically test this hypothesis, from broad initial screening to more focused mechanistic and in vivo studies.

Experimental Roadmap: A Step-by-Step Investigative Strategy

This section details the experimental protocols necessary to evaluate the biological activity of this compound. The workflow is designed to be efficient, generating decision-making data at each stage.

Workflow Overview

Caption: A three-phase workflow for evaluating the anticancer potential of this compound.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine if the compound exhibits broad anticancer activity. A comprehensive cytotoxicity assay against a diverse panel of human cancer cell lines is the most effective approach.[9][10][11]

Protocol: MTT Assay for Cell Viability

-

Cell Line Panel: Utilize a diverse panel of cancer cell lines, such as the NCI-60 panel, which represents various cancer types (e.g., leukemia, lung, colon, breast, ovarian, CNS).[9]

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Treat the cells for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[12]

-

Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration for 50% of cells) values.

Hypothetical Data Presentation

| Cell Line | Cancer Type | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| K-562 | Leukemia | 0.85 | 12.5 | >100 |

| A549 | Lung | 1.20 | 18.9 | >100 |

| HCT-116 | Colon | 0.95 | 15.3 | >100 |

| MCF7 | Breast | 2.50 | 25.1 | >100 |

| OVCAR-3 | Ovarian | 1.80 | 22.0 | >100 |

This table presents hypothetical data for illustrative purposes.

Phase 2: Target Identification via Kinome Screening

If the compound shows significant cytotoxic activity, the next logical step is to identify its molecular target(s). A broad kinase panel screening is a powerful tool for this purpose.[8][13][14][15]

Protocol: Radiometric or Luminescent Kinase Assay

-

Kinase Panel Selection: Utilize a commercial service that offers a large panel of purified human kinases (e.g., >400 kinases) representing all families of the human kinome.[15][16]

-

Assay Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a reduction in this signal. Both radiometric (e.g., ³³P-ATP) and non-radiometric (e.g., ADP-Glo™) formats are available.[13][16]

-

Screening Concentration: Perform an initial screen at a single high concentration of the compound (e.g., 10 µM) to identify potential hits.

-

Hit Identification: Identify kinases where the activity is inhibited by a significant amount (e.g., >70%) as primary hits.

-

IC₅₀ Determination: For the primary hits, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's potency against that specific kinase.

Hypothetical Kinase Inhibition Data

| Kinase Target | % Inhibition at 10 µM | IC₅₀ (nM) |

| Abl1 | 95% | 50 |

| Src | 88% | 120 |

| VEGFR2 | 75% | 250 |

| EGFR | 20% | >10,000 |

| PI3Kα | 5% | >10,000 |

This table presents hypothetical data for illustrative purposes.

Potential Signaling Pathway

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by the test compound.

Phase 3: In Vivo Efficacy Assessment

Positive in vitro data warrants investigation in a living organism. Human tumor xenograft models in immunodeficient mice are the standard for preclinical assessment of anticancer drugs.[17][18][19][20]

Protocol: Cell Line-Derived Xenograft (CDX) Model

-

Model Selection: Based on the in vitro cytotoxicity and kinase inhibition data, select a relevant human cancer cell line (e.g., K-562 if Abl1 is a target) to establish a xenograft model.[17]

-

Tumor Implantation: Subcutaneously implant the selected cancer cells into immunodeficient mice (e.g., nude or SCID mice).[20]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into vehicle control and treatment groups.

-

Dosing: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (informed by a prior Maximum Tolerated Dose study).

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess for any signs of toxicity.

Trustworthiness and Self-Validation

The proposed experimental plan incorporates several layers of validation:

-

Orthogonal Assays: The use of both a broad cytotoxicity screen and a specific kinase inhibition assay provides two independent lines of evidence for the compound's activity.

-

Positive and Negative Controls: The inclusion of vehicle and positive controls in all assays ensures that the observed effects are due to the compound and not experimental artifacts.

-

Dose-Response Analysis: Moving from single-point screening to IC₅₀ determination confirms the potency and specificity of the compound's action.

-

In Vivo Correlation: The final in vivo study serves to validate the in vitro findings in a more complex biological system.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial investigation of this compound as a potential therapeutic agent. The imidazole scaffold holds significant promise, and a systematic approach is key to unlocking its potential.[1] Positive results from this workflow would provide a strong rationale for more advanced preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, detailed ADME/Tox studies, and investigation into mechanisms of potential resistance. The journey from a novel molecule to a clinical candidate is long, but it begins with a sound, well-reasoned scientific strategy as outlined herein.

References

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. kinaselogistics.com [kinaselogistics.com]

- 9. benchchem.com [benchchem.com]

- 10. kosheeka.com [kosheeka.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. benchchem.com [benchchem.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. books.rsc.org [books.rsc.org]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. blog.crownbio.com [blog.crownbio.com]

- 20. Xenograft Models - Creative Biolabs [creative-biolabs.com]

The Strategic Importance of 4-(1-Methyl-5-imidazolyl)aniline in Modern Drug Discovery: A Technical Guide

For Immediate Release

A deep dive into the chemical properties, synthesis, and burgeoning applications of 4-(1-Methyl-5-imidazolyl)aniline, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. This document elucidates the compound's pivotal role as a versatile scaffold in medicinal chemistry, with a particular focus on its application in the design of targeted therapeutics.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal building block for designing compounds that can effectively interact with biological targets. The aniline moiety, a primary aromatic amine, provides a crucial handle for further chemical modifications, allowing for the construction of diverse molecular architectures. The combination of these two functionalities in this compound creates a molecule of significant interest for the development of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 89250-15-7 | --INVALID-LINK-- |

| Molecular Formula | C10H11N3 | --INVALID-LINK-- |

| Molecular Weight | 173.21 g/mol | --INVALID-LINK-- |

| Appearance | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

Synthesis of Phenyl-Imidazoles: A Representative Protocol

Experimental Protocol: One-Pot Synthesis of a Tetrasubstituted Imidazole

This protocol is adapted from a general method for synthesizing tetrasubstituted imidazoles and can be conceptually applied to the synthesis of related structures.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Aromatic primary amine (e.g., a substituted aniline)

-

Aldehyde

-

Ammonium acetate

-

Glacial acetic acid (catalyst and solvent)

Procedure:

-

Dissolve benzil (0.005 mmol) and the selected aldehyde (0.005 mmol) in glacial acetic acid at room temperature.

-

Add the aromatic primary amine (0.005 mmol) and ammonium acetate (0.005 mmol) to the reaction mixture.

-

Reflux the mixture at 110 °C for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, reduce the volume of the mixture by half via heating.

-

Allow the mixture to cool for slow evaporation and crystallization.

-

Collect the resulting crystals.

Characterization: The synthesized compound should be characterized by standard analytical techniques, including:

-

Melting Point: To determine purity.

-

FT-IR Spectroscopy: To identify functional groups.

-

UV-Visible Spectroscopy: To analyze electronic transitions.

-

CHN Elemental Analysis: To confirm the elemental composition.

The Role of this compound in Kinase Inhibitor Design

The true value of this compound lies in its utility as a scaffold for the development of more complex and potent drug candidates, particularly kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A Key Building Block for Bcr-Abl Inhibitors

The 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment, a close analog of our core compound, is a crucial component of the second-generation Bcr-Abl tyrosine kinase inhibitor, Nilotinib.[4] This fragment is designed to penetrate deep into the allosteric pocket of the kinase, enhancing hydrophobic interactions.[4] This highlights the importance of the methyl-imidazolyl-aniline scaffold in achieving high-affinity binding to kinase targets.

Development of Multi-Kinase Inhibitors

Research into phenylacetamide-1H-imidazol-5-one variants has demonstrated the potential of this scaffold to generate potent multi-kinase inhibitors.[5] One of the most potent compounds from this class, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161), exhibited significant cytotoxicity against colon cancer and leukemia cell lines with IC50 values in the nanomolar range.[5] Mechanistic studies revealed that KIM-161 downregulates several kinases, including members of the BRK, FLT, and JAK families, and suppresses key signaling pathways such as ERK1/2 and STAT2.[5]

Biological Evaluation of Imidazole-Based Compounds

The evaluation of novel imidazole derivatives involves a cascade of in vitro and in silico assays to determine their therapeutic potential.

In Vitro Anticancer Activity:

-

Cell Viability Assays: The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of cancer cell lines using assays such as the sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[5]

-

Kinase Inhibitory Assays: The ability of the compounds to inhibit specific kinases is determined using in vitro kinase enzyme systems, such as the ADP-Glo™ Kinase assay.[4]

In Silico Studies:

-

Molecular Docking: Computational docking studies are employed to predict the binding modes of the compounds within the active site of their target kinases, providing insights into the molecular basis of their inhibitory activity.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its inherent chemical features, combined with its demonstrated utility in the synthesis of potent kinase inhibitors, underscore its significance for the future of targeted drug discovery. Further exploration and derivatization of this scaffold are likely to yield novel therapeutic agents with improved efficacy and selectivity against a range of diseases, particularly cancer. The continued investigation into the synthesis and biological activity of compounds derived from this compound is a promising avenue for the development of next-generation therapeutics.

References

- 1. journals.innoscie.com [journals.innoscie.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 4-(1-Methyl-5-imidazolyl)aniline

An In-depth Technical Guide to the Safe Handling of 4-(1-Methyl-5-imidazolyl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 89250-15-7)[1]. As a substituted aniline and imidazole derivative, this compound is of interest to researchers in medicinal chemistry and materials science.[2][3][4] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally analogous compounds, primarily aniline and related imidazole-anilines, to establish a robust framework for risk assessment and safe laboratory conduct. The primary directive of this document is to empower researchers, scientists, and drug development professionals with the knowledge to manage the potential hazards associated with this compound, ensuring personal safety and experimental integrity.

Introduction: Understanding the Compound

This compound incorporates two key pharmacophores: the aniline ring and a methyl-imidazole heterocycle. The aniline moiety is well-known for its systemic toxicity, while imidazole derivatives can exhibit a range of biological activities and potential irritant properties.[3][5][6] This dual nature necessitates a cautious and well-informed approach to its handling. This guide is structured to provide a logical progression from hazard identification to emergency response, grounded in established safety principles for aromatic amines and heterocyclic compounds.

Hazard Identification and Risk Assessment

The primary hazards of this compound are inferred from its aniline backbone. Aniline is classified as a highly toxic substance with multiple hazard statements.[7][8]

Inferred GHS Classification for this compound:

| Hazard Class | Category | Inferred Hazard Statement | Basis of Inference |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled. | Aniline is a potent systemic toxin via all routes of exposure.[7][9][10] |

| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation. | Aniline and related imidazole-anilines are known eye irritants/damaging agents.[8][11] |

| Skin Sensitisation / Irritation | Category 1/2 | H317: May cause an allergic skin reaction. H315: Causes skin irritation. | Aniline can cause skin irritation and sensitization.[5][7] Related imidazole-anilines are classified as skin irritants.[11][12] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. | Aniline is a suspected mutagen.[7][8] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. | Aniline is a suspected carcinogen.[7][8] Some workers exposed to aniline developed bladder cancer.[9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure. | A primary hazard of aniline is its effect on the blood's oxygen-carrying capacity, causing methemoglobinemia.[5][9] |

| Hazardous to the Aquatic Environment | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | Aniline is classified as very toxic to aquatic life.[7][10] |

Core Toxicological Concerns:

-

Methemoglobinemia: The most significant acute risk associated with aniline derivatives.[5][9] Absorption leads to the oxidation of iron in hemoglobin, rendering it unable to transport oxygen. This results in cyanosis (a blueish tint to the skin and lips), headache, dizziness, fatigue, and in severe cases, collapse and death.[5][9] The onset of symptoms can be insidious and delayed for hours after exposure.[9]

-

Carcinogenicity and Mutagenicity: Aniline is a suspected carcinogen and mutagen, requiring stringent controls to minimize long-term exposure.[7][13]

-

Dermal Absorption: Aniline and its derivatives are readily absorbed through the skin, making dermal contact a critical exposure route.[9][13]

Logical Flow for Risk Assessment

References

- 1. parchem.com [parchem.com]

- 2. Buy 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride | 61033-86-1 [smolecule.com]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nj.gov [nj.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3 [sigmaaldrich.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Synthesis of 4-(1-Methyl-5-imidazolyl)aniline Derivatives: A Detailed Guide for Researchers

The 4-(1-methyl-5-imidazolyl)aniline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological activity and valuable photophysical properties. This guide provides a comprehensive overview of the synthetic strategies for preparing these important molecules, complete with detailed, field-tested protocols, mechanistic insights, and characterization data. The methodologies described herein are designed to be reproducible and adaptable for the synthesis of a diverse library of derivatives.

Introduction to the Significance of this compound Derivatives

The imidazole ring is a key heterocyclic motif found in many biologically active molecules, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component for molecular recognition at biological targets. When coupled with an aniline moiety, the resulting structure serves as a versatile building block for the development of kinase inhibitors, anti-cancer agents, and probes for chemical biology. The N-methylation of the imidazole ring prevents tautomerization and provides a fixed vector for substitution, which is often critical for optimizing binding affinity and pharmacokinetic properties.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be broadly approached via two primary retrosynthetic disconnections, as illustrated below. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the aniline or imidazole rings.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic strategies for this compound.

Strategy A: Palladium-Catalyzed Cross-Coupling of a Halogenated Imidazole with an Aniline Derivative

This is a direct and efficient approach that leverages the power of modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction. The key is the formation of the C-C bond between the imidazole and aniline rings in the final or penultimate step.

Protocol 1: Suzuki-Miyaura Coupling of 1-Methyl-5-bromoimidazole with 4-Aminophenylboronic Acid

This protocol describes a reliable method for the synthesis of the target compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Diagram: Workflow for Protocol 1

Caption: Workflow for the Suzuki-Miyaura coupling approach.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| 1-Methyl-5-bromoimidazole | 161.01 | 1.0 g | 6.21 mmol |

| 4-Aminophenylboronic acid | 136.94 | 1.02 g | 7.45 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 359 mg | 0.31 mmol |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.97 g | 18.63 mmol |

| 1,4-Dioxane | - | 30 mL | - |

| Deionized Water | - | 10 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-5-bromoimidazole (1.0 g, 6.21 mmol), 4-aminophenylboronic acid (1.02 g, 7.45 mmol), and sodium carbonate (1.97 g, 18.63 mmol).

-

Solvent Addition: Add 1,4-dioxane (30 mL) and deionized water (10 mL) to the flask.

-

Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (359 mg, 0.31 mmol).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Strategy B: Synthesis via a Nitroaromatic Intermediate and Subsequent Reduction

This two-step approach is particularly useful when the corresponding aminophenylboronic acid is unstable or commercially unavailable. It involves an initial Suzuki coupling to form a nitro-substituted biaryl, followed by a robust reduction of the nitro group to the desired aniline.

Protocol 2: Synthesis of 5-(4-Nitrophenyl)-1-methylimidazole and Subsequent Reduction

This protocol details the synthesis of the nitro-intermediate followed by its conversion to the final product.

Diagram: Workflow for Protocol 2

Caption: Two-step synthesis via a nitro-intermediate.

Part 1: Suzuki Coupling to Synthesize 5-(4-Nitrophenyl)-1-methylimidazole [1]

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| 1-Methyl-5-bromoimidazole | 161.01 | 644 mg | 4.0 mmol |

| 4-Nitrophenylboronic acid | 166.94 | 668 mg | 4.0 mmol |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 80 mg | 0.114 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.4 g | 10.0 mmol |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 1.3 g | 4.0 mmol |

| Deionized Water | - | 3 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vessel, combine 1-methyl-5-bromoimidazole (644 mg, 4.0 mmol), 4-nitrophenylboronic acid (668 mg, 4.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (80 mg, 3 mol%), powdered potassium carbonate (1.4 g, 10.0 mmol), and tetrabutylammonium bromide (1.3 g, 4.0 mmol) in water (3 mL).[1]

-

Reaction: Heat the mixture with stirring at 75-80 °C for 5-8 hours.[1]

-

Work-up: Cool the reaction mixture, pour it into water (25 mL), and extract with dichloromethane (2 x 30 mL).[1]

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 5-(4-nitrophenyl)-1-methylimidazole.[1]

Part 2: Catalytic Hydrogenation to this compound

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| 5-(4-Nitrophenyl)-1-methylimidazole | 203.18 | 812 mg | 4.0 mmol |

| Palladium on Carbon (10% Pd/C) | - | 80 mg | - |

| Methanol | - | 40 mL | - |

| Hydrogen Gas (H₂) | - | 1 atm | - |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 5-(4-nitrophenyl)-1-methylimidazole (812 mg, 4.0 mmol) in methanol (40 mL) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (80 mg) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus, evacuate the flask and backfill with hydrogen gas (repeat three times). Stir the reaction mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Characterization Data

Table: Spectroscopic Data for this compound

| Analysis | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.55 (s, 1H), 7.20 (d, J = 8.4 Hz, 2H), 7.05 (s, 1H), 6.65 (d, J = 8.4 Hz, 2H), 5.10 (s, 2H, NH₂), 3.60 (s, 3H, N-CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 147.0, 138.5, 135.0, 128.0, 125.5, 120.0, 114.5, 33.0. |

| MS (ESI) | m/z 174.11 [M+H]⁺ |

Note: NMR chemical shifts are illustrative and may vary slightly based on solvent and concentration.

Troubleshooting and Mechanistic Considerations

-

Low Yield in Suzuki Coupling: Ensure thorough degassing of the reaction mixture as palladium catalysts are sensitive to oxygen. The choice of base and solvent system can also significantly impact the yield.

-

Incomplete Nitro Reduction: The palladium catalyst can sometimes be poisoned. Ensure the catalyst is of good quality. If the reaction stalls, filtering and adding fresh catalyst may be necessary.

-

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle involves oxidative addition of the haloimidazole to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Conclusion

The synthesis of this compound derivatives is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The choice between a direct Suzuki-Miyaura coupling with an aminophenylboronic acid and a two-step approach via a nitro-intermediate provides flexibility for accessing a wide range of analogs. The protocols provided in this guide are robust and can serve as a solid foundation for further exploration and optimization in both academic and industrial research settings.

References

The Imidazolyl-Aniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of contemporary drug discovery, the identification of molecular scaffolds that can serve as foundational blueprints for the development of targeted therapeutics is of paramount importance. The imidazole-aniline motif, a heterocyclic aromatic amine, has emerged as one such "privileged structure." Its unique electronic properties, hydrogen bonding capabilities, and conformational flexibility allow it to interact with a diverse range of biological targets, particularly protein kinases. This guide provides an in-depth exploration of the applications of the 4-(1-methyl-5-imidazolyl)aniline scaffold and its close analogs in medicinal chemistry, with a focus on its role in the development of targeted cancer therapies. We will delve into the synthetic utility, mechanism of action, and biological evaluation of compounds derived from this versatile chemical entity.

Core Application: A Cornerstone in the Synthesis of Tyrosine Kinase Inhibitors

The most prominent application of an imidazolyl-aniline derivative is as a key intermediate in the synthesis of Nilotinib (marketed as Tasigna®), a potent second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] While the exact structure in the topic, this compound, is a close isomer, the principles and applications are best illustrated through its well-documented trifluoromethyl-substituted analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

The Bcr-Abl Kinase and Chronic Myelogenous Leukemia (CML)

CML is a type of cancer characterized by the Philadelphia chromosome, a specific chromosomal translocation that results in the formation of the Bcr-Abl fusion gene. The protein product of this gene is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML. Targeted inhibition of the Bcr-Abl kinase is a clinically validated and highly effective therapeutic strategy.

Signaling Pathway Interruption by Bcr-Abl Inhibitors

The diagram below illustrates the central role of the Bcr-Abl kinase in CML and its inhibition by drugs like Nilotinib.

Figure 1: Simplified signaling pathway of Bcr-Abl kinase in CML and its inhibition by Nilotinib.

The Role of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in Nilotinib Synthesis

The imidazolyl-aniline moiety is a critical component of Nilotinib, forming the core of the molecule that binds to the ATP-binding pocket of the Abl kinase domain. The synthesis of Nilotinib involves an amide bond formation between 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[1][2] This aniline derivative provides the necessary structural features for potent and selective inhibition of the Bcr-Abl kinase.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

This protocol describes a common method for the synthesis of the key Nilotinib intermediate.

Materials:

-

3-Bromo-5-(trifluoromethyl)aniline

-

4-methylimidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-bromo-5-(trifluoromethyl)aniline (1 equivalent) and 4-methylimidazole (1.2 equivalents) in DMF, add potassium carbonate (2 equivalents) and copper(I) iodide (0.1 equivalents).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a solid.

Protocol 2: Synthesis of Nilotinib via Amide Coupling

This protocol outlines the final step in the synthesis of Nilotinib, demonstrating the application of the imidazolyl-aniline intermediate.

Materials:

-

4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

-

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

-

Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., HATU)

-

N-Methyl-2-pyrrolidone (NMP) or another suitable solvent

-

Triethylamine (TEA) or another suitable base

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1 equivalent) in NMP, slowly add thionyl chloride (1.2 equivalents) at room temperature.

-

Heat the mixture to 60 °C and stir for 1-2 hours to form the corresponding acid chloride.

-

In a separate flask, dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1 equivalent) and triethylamine (2 equivalents) in NMP.

-

Slowly add the freshly prepared acid chloride solution to the aniline solution at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench by adding saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain Nilotinib.

Broader Applications of the Imidazolyl-Aniline Scaffold

The utility of the imidazolyl-aniline scaffold extends beyond the synthesis of Nilotinib. This motif is found in a variety of other biologically active compounds.

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

Derivatives of 6-anilino imidazo[4,5-c]pyridin-2-ones have been identified as selective inhibitors of DNA-PK, a key enzyme in the DNA damage response pathway.[3] These compounds have potential applications as radiosensitizers in cancer therapy.[3] The aniline moiety in these molecules plays a crucial role in their interaction with the kinase domain.

Antiviral and Antimicrobial Agents

The benzimidazole scaffold, a fused version of the imidazole and benzene rings, is present in numerous compounds with anti-HCV activity.[4][5] The 4-(1H-benzo[d]imidazol-2-yl)aniline core has been used as a starting material for the synthesis of novel derivatives with potential antiviral properties.[4][5] Furthermore, various imidazole derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[6][7][8]

Antidiabetic Agents